molecular formula C20H20N6 B2651820 N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 933230-24-1

N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2651820
CAS No.: 933230-24-1
M. Wt: 344.422
InChI Key: MSRPXQIUXPCKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in the context of cancer cell proliferation, survival, migration, and drug resistance. The compound functions by targeting the ATP-binding pocket of AXL, thereby inhibiting its autophosphorylation and subsequent downstream activation of key effectors like AKT and MAPK . This mechanism makes it a critical tool for studying AXL's role in the tumor microenvironment and its contribution to the epithelial-mesenchymal transition (EMT), a process vital for metastasis. Research utilizing this inhibitor is pivotal for exploring therapeutic strategies against cancers where AXL overexpression is implicated, such as non-small cell lung cancer and other solid tumors , and for understanding mechanisms of resistance to conventional chemotherapy and targeted agents. Its application extends to basic biological studies aiming to delineate the complex signaling networks involving TAM family receptors (TYRO3, AXL, MERTK) in both physiological and pathological states.

Properties

IUPAC Name

N-benzyl-3-methyl-N-(2-phenylethyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-25-19-18(23-24-25)20(22-15-21-19)26(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRPXQIUXPCKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Coupling Reactions: The benzyl, methyl, and phenylethyl groups can be introduced through various coupling reactions, such as alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 3, 5, and 6. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents (Position) Yield (%) m.p. (°C) Key NMR Signals (δ, ppm) Biological Relevance
Target Compound 3: Benzyl + Methyl; 7: 2-Phenylethyl - - - Hypothesized kinase inhibition
3 () 3: Benzyl; 7: Cyclopropyl; 5: Propylthio 78 122.4–123.0 7.42 (m, 2H, aromatic), 5.66 (s, 2H, -CH2-) High selectivity for kinase targets
27 () 3: Benzyl; 7: Cyclopropyl; 5: Propylthio - - - Improved solubility due to thioether
9b () 3: 4-(Methylpropan-1-amine)benzyl; 7: Benzo[d]oxazol-2-ylthio 18.5 154–155 7.65 (d, J = 8.3 Hz, 2H, aromatic) Dual EZH2/HDAC inhibition
20 () 3: Benzyl; 7: Piperidin-4-yl - - 8.25 (s, 1H, -NH2) Epigenetic modulator
6 () 3: Benzyl; 7: Pyridin-3-ylmethyl; 5: Propylthio 74 - 6.52 (m, 1H, furan) Enhanced binding to hydrophobic pockets
Key Observations :
  • Position 3 : Benzyl groups (common in –3, 12) enhance aromatic stacking interactions, while bulkier groups (e.g., 4-(piperidin-1-ylmethyl)benzyl in 9d ) improve target selectivity .
  • Position 5 : Propylthio substituents (–3) increase lipophilicity and membrane permeability compared to chloro or oxazole groups .
  • Position 7 : 2-Phenylethylamine in the target compound may mimic natural ligands (e.g., ATP in kinases), whereas cyclopropyl () or piperidinyl () groups modulate conformational flexibility .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR and Mass Spectrometry Data
Compound 1H NMR (CDCl3/DMSO-d6) 13C NMR HR-MS ([M+H]+)
Target Anticipated: 7.3–7.4 (aromatic), 3.6–4.0 (CH2) ~169.7 (C=O), 128–135 (aromatic) Calc. for C22H22N6: 370.19
3 () 7.42 (aromatic), 5.66 (CH2) 169.71 (C=O), 128.64 (aromatic) 341.1538
5 () 6.52 (furan), 4.83 (CH2) 152.88 (C-O), 110.46 (furan) 381.1489
4 () 8.25 (NH2), 7.33 (aromatic) 154.11 (C-N), 49.32 (CH2) -

Biological Activity

N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6C_{20}H_{22}N_{6} with a molecular weight of 350.43 g/mol. The compound features a triazolopyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Properties

Research has demonstrated that compounds within the triazolopyrimidine class exhibit potent anticancer activities. Specifically, derivatives similar to this compound have shown:

  • Inhibition of Tubulin Assembly : This compound class has been associated with the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 60 nM against HeLa cells, indicating strong antiproliferative effects .
  • Mechanism of Action : The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Studies have indicated that modifications at specific positions on the triazolopyrimidine scaffold can significantly enhance or reduce activity .

Neuroprotective Effects

There is emerging evidence that compounds with a similar structure may also exhibit neuroprotective properties. Research involving animal models has suggested that these compounds can stabilize microtubules in neuronal cells, which is critical for maintaining cellular integrity and function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substituents on the benzyl groupIncreased potency against cancer cell lines
Variations at the 7-positionEssential for maintaining tubulin-binding affinity
Length of alkyl chainsLonger chains generally reduce activity

Studies have shown that certain substitutions at the 7-position are necessary for Class I activity in microtubule-stabilizing compounds .

Case Studies and Research Findings

  • In Vivo Studies : In transgenic mouse models expressing tau and Aβ plaques, triazolopyrimidine derivatives demonstrated significant brain penetration and stabilization of microtubules. These effects correlated with reduced neurodegeneration markers .
  • Cell-Based Assays : In vitro assays using various cancer cell lines (e.g., HeLa, A549) revealed that modifications to the triazolopyrimidine core could lead to enhanced antiproliferative effects. For example, one derivative exhibited an IC50 value as low as 30 nM against multiple cancer cell lines .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes and critical reaction conditions for preparing N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine? A: Synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core via cyclization of hydrazine derivatives with α,β-unsaturated ketones or isothiocyanates. Key steps include:

  • Core formation : Cyclization under reflux in polar aprotic solvents (e.g., DMF or DCM) at 80–120°C for 6–12 hours .
  • Functionalization : Introduction of benzyl and phenylethyl groups via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Chromatography (silica gel or HPLC) or recrystallization to achieve >95% purity .

Structural Characterization

Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • HRMS : High-resolution mass spectrometry for molecular formula confirmation .
  • HPLC : Purity assessment with reverse-phase columns (C18) and UV detection at 254 nm .

Initial Biological Screening

Q: What in vitro assays are recommended for preliminary evaluation of biological activity? A:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced SAR Studies

Q: How do structural modifications (e.g., benzyl vs. fluorobenzyl groups) influence bioactivity? A:

  • Lipophilicity : Fluorine substituents enhance membrane permeability (logP reduction by ~0.5 units) but may reduce solubility .
  • Electron-withdrawing groups : Chlorine or trifluoromethyl groups increase binding affinity to hydrophobic enzyme pockets (e.g., 10-fold improvement in IC50_{50} for kinase inhibitors) .
  • Method : Compare analogs using radioligand displacement assays or surface plasmon resonance (SPR) for binding kinetics .

Computational Modeling

Q: How can in silico methods predict target interactions and guide synthesis? A:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (e.g., EGFR or CDK2) .
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Machine learning (Random Forest or SVM) to correlate substituent electronic parameters (Hammett σ) with activity .

Resolving Data Contradictions

Q: How to address discrepancies in reported biological activities across studies? A:

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural analogs : Test compounds with minor modifications (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate substituent effects .
  • Meta-analysis : Cross-reference IC50_{50} values from SPR, fluorescence polarization, and cell-based assays .

ADMET Optimization

Q: What methodologies improve pharmacokinetic properties like metabolic stability? A:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Caco-2 permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER) .
  • CYP inhibition screening : Fluorescent probes (e.g., P450-Glo) to identify drug-drug interaction risks .

Mechanistic Target Engagement

Q: Which techniques confirm direct interaction with biological targets? A:

  • SPR : Measure real-time binding kinetics (kon_{on}/koff_{off}) with immobilized recombinant proteins .
  • ITC : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
  • X-ray crystallography : Resolve co-crystal structures (2.0–3.0 Å resolution) to identify key hydrogen bonds .

Scaling Synthesis Challenges

Q: What are critical considerations for transitioning from milligram to gram-scale synthesis? A:

  • Solvent selection : Replace DCM with toluene or EtOAc for safer large-scale reactions .
  • Catalyst recycling : Immobilized catalysts (e.g., Pd/C on silica) to reduce metal contamination .
  • Workflow : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve yield reproducibility .

Stability Profiling

Q: How to assess chemical stability under varying storage conditions? A:

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, monitoring degradation products via UPLC-PDA .
  • pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using area-under-curve (AUC) analysis .
  • Excipient compatibility : Screen with common stabilizers (e.g., mannitol, PVP) in lyophilized formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.